![molecular formula C18H18O3S B14593901 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran CAS No. 61171-87-7](/img/structure/B14593901.png)
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to a dihydropyran ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride . This intermediate can then be reacted with a dihydropyran derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its benzenesulfonyl group. This group can form strong bonds with nucleophiles, leading to various biological and chemical effects. The compound’s ability to undergo substitution reactions makes it a versatile tool in modifying biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran.
Benzenesulfonamide derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
This compound stands out due to its dihydropyran ring, which imparts unique chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
61171-87-7 |
|---|---|
Molekularformel |
C18H18O3S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
6-(benzenesulfonylmethyl)-5-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C18H18O3S/c19-22(20,16-10-5-2-6-11-16)14-18-17(12-7-13-21-18)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
InChI-Schlüssel |
PDHNQDKICONBEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(OC1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
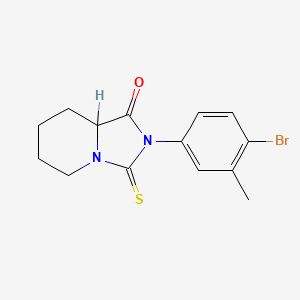
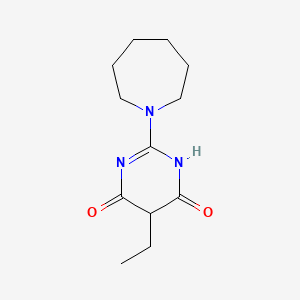

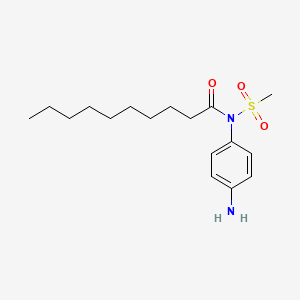
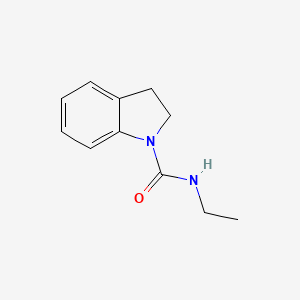
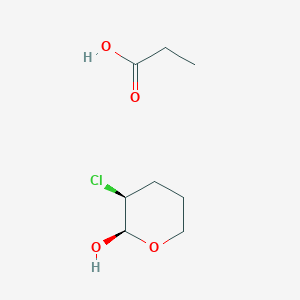
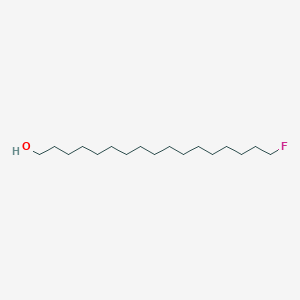

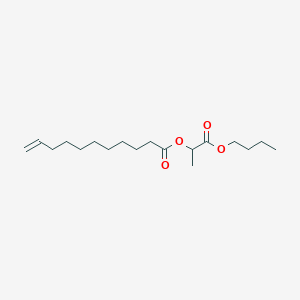
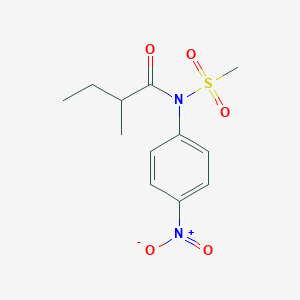
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
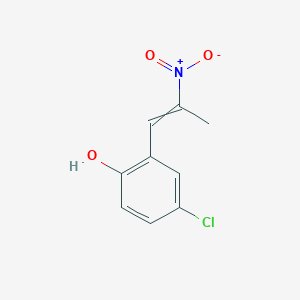
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
